2-Amino-3,4-dichlorobenzenethiol
Description
Contextual Significance of Substituted Aminobenzenethiols in Organic Synthesis
Substituted aminobenzenethiols are a class of organic compounds that feature both an amino (-NH2) and a thiol (-SH) group attached to a benzene (B151609) ring, which is further modified with other functional groups. These compounds are of significant interest in organic synthesis due to their dual reactivity, allowing for a wide range of chemical transformations. The presence of both a nucleophilic amino group and a thiol group enables them to participate in various cyclization and condensation reactions.
A key application of substituted aminobenzenethiols is in the synthesis of benzothiazoles, a class of heterocyclic compounds with a wide array of biological activities. acs.orgnih.govnih.gov For instance, the condensation of 2-aminobenzenethiols with nitriles, catalyzed by copper, provides an efficient route to 2-substituted benzothiazoles. acs.org The reaction conditions are generally mild, and the method is compatible with a variety of functional groups on both the aminobenzenethiol and the nitrile. acs.org The presence of a halide, such as chlorine, on the 2-aminobenzenethiol does not typically hinder the formation of the benzothiazole (B30560) ring. acs.org
Furthermore, substituted aminobenzenethiols are crucial intermediates in the synthesis of phenothiazines through processes like the Smiles rearrangement. rsc.org They can also be utilized in the creation of sensitizing dyes, highlighting their importance as intermediates in materials science. google.com The synthesis of these aminobenzenethiols can be achieved through methods such as the hydrolytic cleavage of substituted 2-aminobenzothiazoles. rsc.org
Relevance of Dihalogenated Aromatic Thiols as Precursors for Heterocyclic Systems
Dihalogenated aromatic thiols, a category that includes 2-amino-3,4-dichlorobenzenethiol, are particularly valuable as precursors for the synthesis of complex heterocyclic systems. The two halogen atoms on the aromatic ring provide additional sites for chemical modification, allowing for the construction of intricate molecular architectures. These halogens can be involved in various coupling reactions or can influence the reactivity of the molecule in other ways.
The versatility of dihalogenated aromatic compounds is evident in their use for creating a diverse range of heterocyclic structures. For example, 2-amino-3,5-dichloropyridine (B145740) is a key intermediate in the synthesis of various pharmaceuticals and dyes. google.com Similarly, 2,6-dichloro-4-(trifluoromethyl)aniline (B1295278) is employed in the synthesis of GABA receptor antagonists and insecticides. chemicalbook.com The presence of multiple halogen atoms allows for selective functionalization, enabling the synthesis of highly substituted and complex molecules.
In the context of this compound, the dichlorinated benzene ring, combined with the amino and thiol groups, offers multiple reactive centers. This multi-functionality makes it a potent precursor for constructing novel heterocyclic compounds with potentially interesting biological or material properties.
Structure
3D Structure
Properties
CAS No. |
126764-57-6 |
|---|---|
Molecular Formula |
C6H5Cl2NS |
Molecular Weight |
194.08 g/mol |
IUPAC Name |
2-amino-3,4-dichlorobenzenethiol |
InChI |
InChI=1S/C6H5Cl2NS/c7-3-1-2-4(10)6(9)5(3)8/h1-2,10H,9H2 |
InChI Key |
PCGUJBBYMWKMNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1S)N)Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Chemistry of 2 Amino 3,4 Dichlorobenzenethiol
Established Synthetic Routes to 2-Amino-3,4-dichlorobenzenethiol
Detailed, established synthetic procedures for this compound are not extensively documented in publicly available chemical literature. However, general methods for the synthesis of substituted aminobenzenethiols can be inferred from related preparations. A common approach involves the reduction of the corresponding nitro-disulfide. For instance, analogous compounds like 2-amino-5-methylbenzenethiol (B1267416) have been synthesized by the hydrolysis of a 2-amino-6-methylbenzothiazole (B160888) precursor with potassium hydroxide. rsc.org This suggests a potential route to this compound could involve the hydrolysis of a corresponding 6,7-dichlorobenzothiazole derivative. Another general strategy for creating aminophenols, which could be adapted, is the reduction of a nitrophenol derivative using hydrogen gas with a catalyst like Raney nickel or platinum oxide.
Synthesis of Novel Compounds Utilizing this compound as a Key Intermediate
The bifunctional nature of this compound, possessing both a nucleophilic thiol group and an amino group, makes it a versatile building block for the synthesis of a variety of heterocyclic systems.
Condensation and Oxidative Cyclization to Form 4H-1,4-Benzothiazines
One of the primary applications of 2-aminobenzenethiols is in the synthesis of 4H-1,4-benzothiazines. This is typically achieved through a condensation and oxidative cyclization reaction with β-dicarbonyl compounds, such as β-diketones or β-ketoesters, in a solvent like dimethyl sulfoxide (B87167) (DMSO). nih.govmdpi.commdpi.com The reaction is believed to proceed via an enaminoketone intermediate. researchgate.net The DMSO acts as both a solvent and an oxidizing agent in this one-pot synthesis. mdpi.com This methodology has been successfully applied to various substituted 2-aminobenzenethiols to produce a library of 4H-1,4-benzothiazine derivatives. mdpi.comresearchgate.net
Table 1: Synthesis of 4H-1,4-Benzothiazine Derivatives
| Reactant 1 | Reactant 2 (β-Dicarbonyl) | Solvent | Outcome | Reference |
| 2-Amino-3/5-chlorobenzenethiol | β-Diketones | DMSO | 5/7-chloro-4H-1,4-benzothiazines | nih.gov |
| 2-Amino-5-bromo/3,4-dimethylbenzenethiol | β-Diketones | DMSO | 7-Bromo/5,6-dimethyl-4H-1,4-benzothiazines | researchgate.net |
| Substituted 2-aminobenzenethiols | β-Diketones/β-ketoesters | DMSO | Substituted 4H-1,4-benzothiazines | mdpi.com |
The sulfide (B99878) linkage within the 4H-1,4-benzothiazine ring can be readily oxidized to form the corresponding sulfones (S,S-dioxides). nih.govresearchgate.net This transformation is typically accomplished by treating the benzothiazine with a strong oxidizing agent, most commonly 30% hydrogen peroxide in glacial acetic acid, followed by refluxing. nih.govmdpi.comresearchgate.netnih.gov The conversion to the sulfone is confirmed by spectroscopic methods, such as IR and NMR, which show characteristic shifts due to the presence of the sulfonyl group. nih.govresearchgate.netnih.gov For example, in IR spectra, the appearance of strong absorption bands for the symmetric and asymmetric stretching vibrations of the SO2 group are observed. nih.gov In ¹H NMR spectra, protons adjacent to the newly formed sulfonyl group typically exhibit a downfield shift. researchgate.net
Table 2: Oxidation of 4H-1,4-Benzothiazines to Sulfones
| Starting Material | Reagents | Outcome | Reference |
| 5/7-chloro-4H-1,4-benzothiazines | 30% H₂O₂ in glacial acetic acid | 5/7-chloro-4H-1,4-benzothiazine sulfones | nih.gov |
| 7-Bromo/5,6-dimethyl-4H-1,4-benzothiazines | 30% H₂O₂ in glacial acetic acid | 7-Bromo/5,6-dimethyl-4H-1,4-benzothiazine sulfones | researchgate.net |
| Substituted 4H-1,4-benzothiazines | 30% H₂O₂ in glacial acetic acid | Substituted 4H-1,4-benzothiazine sulfones | mdpi.comnih.gov |
Reactions with o-Halonitrobenzenes Leading to Phenothiazine (B1677639) Derivatives via Smiles Rearrangement
2-Aminobenzenethiols can be utilized in the synthesis of phenothiazine derivatives through a reaction with o-halonitrobenzenes, which proceeds via the Smiles rearrangement. nih.gov This reaction provides an effective method for constructing the phenothiazine core structure, which is a key component in many biologically active compounds. The reaction has been reported for chloro-substituted 2-aminobenzenethiols, indicating its applicability for this compound. nih.gov
Copper-Catalyzed Condensation with Nitriles for Benzothiazole (B30560) Formation
A highly efficient and versatile method for the synthesis of 2-substituted benzothiazoles involves the copper-catalyzed condensation of 2-aminobenzenethiols with a wide array of nitriles. rsc.orgrsc.orgresearchgate.netgoogle.comrsc.org This reaction is applicable to aromatic, heterocyclic, and aliphatic nitriles and tolerates various functional groups. google.com A typical catalyst system for this transformation is copper(II) acetate (B1210297) in a solvent such as ethanol, often in the presence of a base like triethylamine. google.com The proposed mechanism involves the formation of a sulfilimine intermediate followed by an intramolecular cyclization facilitated by the copper catalyst. google.com This method offers a cost-effective and environmentally friendly route to benzothiazole derivatives. google.com
Table 3: Copper-Catalyzed Synthesis of 2-Substituted Benzothiazoles
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Outcome | Reference |
| 2-Aminobenzenethiols | Nitriles | Cu(OAc)₂ | Ethanol | 2-Substituted benzothiazoles | rsc.orggoogle.com |
| 2-Aminobenzenethiols | Nitriles | Fe₃O₄@SiO₂-bis(aminopyridine)-Cu(II) | - | Benzothiazoles | rsc.org |
Enzyme-Catalyzed S-Glycosylation as an Acceptor Substrate
In the field of glycochemistry, thiols can serve as nucleophilic acceptors in S-glycosylation reactions to form thioglycosides. These sulfur analogues of natural O-linked glycans are often more stable towards enzymatic and acidic hydrolysis. nih.gov While chemical methods for S-glycosylation exist, enzymatic approaches offer high efficiency and stereoselectivity under mild, aqueous conditions. nih.govrsc.orgresearchgate.net
Engineered glycosyltransferases, sometimes referred to as thioglycoligases, can catalyze the formation of S-glycosidic bonds. researchgate.netdtu.dk These enzymes, often derived from glycoside hydrolases through active site mutation, can effectively couple a glycosyl donor (like a glycosyl fluoride) to a thiol-containing acceptor. researchgate.net Aromatic thiols have been shown to be viable substrates in these enzymatic reactions. researchgate.net Therefore, this compound represents a potential acceptor substrate for enzymatic S-glycosylation, which would lead to the formation of novel S-linked glycoconjugates with potential applications in chemical biology and drug discovery. The nucleophilicity of the thiol group in this compound would allow it to attack the anomeric center of an activated sugar donor within the enzyme's active site, leading to the formation of a stable C-S bond.
Exploration in Nucleophilic Substitution Reactions for Diverse Architectures
The strategic placement of amino and thiol groups ortho to each other on the dichlorinated aromatic ring makes this compound a prime candidate for a variety of cyclocondensation reactions. These reactions, which proceed through nucleophilic attack of the amino and/or thiol groups on electrophilic partners, provide efficient routes to a wide array of fused heterocyclic systems. These heterocyclic structures are of significant interest in medicinal chemistry and material science.
One of the most prominent applications of 2-aminothiophenols, including the dichlorinated analogue, is in the synthesis of phenothiazines . These tricyclic compounds are accessible through the reaction of 2-aminothiophenols with cyclohexanones in the presence of an oxidizing agent. nih.govresearchgate.net This reaction typically proceeds via an initial condensation, followed by an oxidative cyclization to form the phenothiazine core. The reaction is versatile and can be performed under transition-metal-free conditions, often utilizing molecular oxygen as a green oxidant. researchgate.net The general scheme for this synthesis is depicted below:
General Reaction Scheme for the Synthesis of Phenothiazine Derivatives
| Reactant 1 | Reactant 2 | Key Conditions | Product Type |
| 2-Aminobenzenethiol derivative | Cyclohexanone derivative | Oxidizing agent (e.g., O2), optional catalyst | Substituted phenothiazine |
Another important class of heterocyclic compounds derived from this compound are the 1,4-benzothiazines . These can be synthesized through the reaction of the aminothiophenol with various bifunctional electrophiles. nih.gov For instance, reaction with α-haloketones leads to the formation of 2-substituted-1,4-benzothiazines. The reaction is initiated by the nucleophilic attack of the sulfur atom on the α-carbon of the ketone, followed by an intramolecular condensation between the amino group and the carbonyl group. nih.gov Similarly, reactions with α,β-unsaturated carbonyl compounds can also yield 1,4-benzothiazine derivatives through a Michael addition followed by cyclization. nih.gov
The versatility of this compound extends to the synthesis of benzothiazoles . These are readily prepared by the condensation of the aminothiophenol with aldehydes, carboxylic acids, or their derivatives. nih.govnih.gov The reaction with aldehydes, often carried out under oxidative conditions, is a common and efficient method for accessing 2-substituted benzothiazoles. nih.gov
The following table summarizes some of the key nucleophilic substitution reactions of 2-aminothiophenols, which are applicable to this compound, leading to diverse heterocyclic architectures.
Table of Nucleophilic Substitution Reactions for the Synthesis of Heterocycles
| Electrophilic Partner | Resulting Heterocyclic Core | General Reaction Conditions |
| Cyclohexanones | Phenothiazine | Oxidative conditions |
| α-Haloketones | 1,4-Benzothiazine | Base or acid catalysis |
| Aldehydes | Benzothiazole | Oxidative conditions |
| Carboxylic Acids | Benzothiazole | Condensing agents (e.g., polyphosphoric acid) |
| Dicarbonyl Compounds | Various fused heterocycles | Acid or base catalysis |
The reactivity of both the amino and thiol groups allows for a stepwise or one-pot approach to constructing these heterocyclic systems. The specific reaction conditions, such as the choice of solvent, catalyst, and temperature, can often be tuned to favor the formation of a particular product, highlighting the synthetic utility of this compound as a scaffold for generating molecular diversity.
Computational Chemistry Approaches for 2 Amino 3,4 Dichlorobenzenethiol System Analysis
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance of accuracy and efficiency for studying the electronic structure of molecules. physchemres.org This method is used to calculate various electronic properties that govern the reactivity and stability of 2-amino-3,4-dichlorobenzenethiol. ijcce.ac.irnih.gov Calculations are typically performed using specific functionals, such as B3LYP, and basis sets like 6-311++G(d,p), to solve the Schrödinger equation in an approximate manner, yielding valuable information about the molecule's behavior. ijcce.ac.irnih.gov
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. wuxibiology.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's stability and reactivity. wuxibiology.comajchem-a.com A small energy gap suggests that the molecule is more polarizable, has higher chemical reactivity, and lower kinetic stability, as it requires less energy to be excited. nih.gov For this compound, the electron-donating amino (-NH2) and thiol (-SH) groups, along with the electron-withdrawing chloro (-Cl) groups, influence the energies of these orbitals. DFT calculations can precisely quantify these energies and the resulting gap. science.gov
Table 1: Illustrative Frontier Orbital Energies and Properties for Aromatic Compounds This table presents typical values for related compounds to illustrate the concepts applied to this compound.
| Compound/Parameter | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Chemical Hardness (η) | Chemical Softness (S) |
|---|---|---|---|---|---|
| Compound A | -0.267 | -0.180 | 0.087 | 0.04 | 11.55 |
| Compound B | -3.605 | - | - | - | - |
Data adapted from studies on substituted aromatic systems. ijcce.ac.irnih.gov
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive behavior of a molecule. nih.gov It maps the electrostatic potential onto the electron density surface, revealing the charge distribution from a molecule's nuclei and electrons. nih.gov This allows for the identification of sites susceptible to electrophilic and nucleophilic attack. nih.gov
For this compound, an MEP map would typically show:
Negative Regions (Red/Yellow): These electron-rich areas are prone to electrophilic attack. They are expected to be concentrated around the electronegative nitrogen atom of the amino group and the sulfur atom of the thiol group.
Positive Regions (Blue): These electron-poor areas are susceptible to nucleophilic attack. They are generally found around the hydrogen atoms of the amino group and the thiol group. nih.gov
Neutral Regions (Green): These areas indicate nonpolar regions, such as the benzene (B151609) ring.
The MEP surface provides a clear, qualitative prediction of where the molecule is most likely to interact with other reagents. nih.gov
DFT calculations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. This involves optimizing the geometries and calculating the energies of reactants, intermediates, transition states, and products. nih.gov By identifying the transition state—the highest energy point along the reaction coordinate—researchers can calculate the activation energy, which determines the reaction rate.
For this compound, this approach can be used to study various reactions, such as its condensation with other molecules to form heterocyclic compounds like benzothiazoles. DFT can help determine whether a proposed reaction pathway is energetically favorable and can predict the most likely product by comparing the activation energies of competing pathways. nih.gov
Molecular Docking Simulations for Ligand-Receptor Interactions of Derived Compounds
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govnih.gov This method is fundamental in drug discovery for screening libraries of compounds and predicting their binding affinity to a biological target. ekb.eg
For compounds derived from this compound, molecular docking can be employed to assess their potential as inhibitors of specific enzymes or as ligands for receptors implicated in disease. The process involves:
Preparation: Obtaining the 3D structures of the target protein (often from the Protein Data Bank) and the designed ligands. dovepress.com
Docking: Using software like AutoDock or MOE to place the ligand into the active site of the receptor in various conformations. nih.govdovepress.com
Scoring: Calculating the binding affinity (e.g., in kcal/mol) for each pose to rank the ligands. Lower binding energy values indicate more favorable interactions. physchemres.org
Table 2: Example of Molecular Docking Results for a Hypothetical Derivative This table illustrates typical data obtained from a molecular docking study.
| Ligand | Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Interaction Type |
|---|---|---|---|---|
| Derivative-1 | DHFR (3NU0) | -8.5 | ASP 351 | Hydrogen Bond |
| Derivative-1 | DHFR (3NU0) | - | HIS 524 | Hydrophobic |
| Derivative-2 | EGFR (4HJO) | -9.2 | MET 793 | Hydrogen Bond |
| Derivative-2 | EGFR (4HJO) | - | LEU 718 | Hydrophobic |
Data format adapted from docking studies on similar heterocyclic systems. ekb.egdovepress.com
Quantitative Structure-Activity Relationship (QSAR) Studies on Substituted Thiophenol Analogues
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov The goal is to develop a predictive model that can estimate the activity of new, unsynthesized analogues. researchgate.net
For a series of substituted thiophenol analogues derived from this compound, a QSAR study would involve:
Data Set: A collection of compounds with experimentally measured biological activity (e.g., IC50 values).
Descriptor Calculation: Calculating various molecular descriptors for each compound. These can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., LogP).
Model Development: Using statistical methods like Multiple Linear Regression (MLR) to build a mathematical equation that correlates the descriptors with the biological activity. nih.gov
Validation: Testing the model's predictive power on an external set of compounds.
A successful QSAR model can guide the synthesis of new analogues by predicting which substitutions on the thiophenol scaffold are most likely to enhance biological activity. researchgate.net
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Benzothiazoles |
| 2-aminothiophenes |
| 2-amino-4,5-dihydrothiophenes |
| Thienopyrimidines |
| p-phenylenediamine |
| Benzaldehyde |
| 2,4-dimethoxy acetophenone |
| malononitrile |
| ammonium acetate (B1210297) |
| 2-amino-6-(2,4-dimethoxyphenyl)-4-phenylnicotinonitrile |
| Tamoxifen |
| Erlotinib |
| Urea |
| Cinnoline |
| Lovastatin |
| Sulfuretin |
| Grayanoside A |
| Molnupiravir |
| Paxlovid |
| Doxycycline |
| Methyl α-D-glucopyranoside |
| Dapagliflozin |
| Neomycin |
Applications in Chemical Research and Functional Materials Science
Development of Complex Heterocyclic Scaffolds in Organic Synthesis
The dual reactivity of the amino and thiol groups in 2-Amino-3,4-dichlorobenzenethiol makes it an exceptional starting material for the synthesis of various nitrogen- and sulfur-containing heterocyclic compounds. These scaffolds are of significant interest due to their prevalence in pharmacologically active molecules and functional materials.
Phenothiazines are an important class of heterocyclic compounds known for their applications in medicine and materials science. nih.gov A modern and efficient method for synthesizing substituted phenothiazines involves the reaction of 2-aminobenzenethiols with cyclohexanones, using molecular oxygen as the oxidant under transition-metal-free conditions. ijpsonline.comnih.gov This reaction proceeds through condensation, tautomerization, and cyclization, followed by aromatization. ijpsonline.com
The use of substituted 2-aminobenzenethiols allows for the creation of phenothiazine (B1677639) derivatives with specific substitution patterns on the aromatic rings. ijpsonline.com For instance, reacting 2-amino-5-chlorobenzenethiol with various cyclohexanones produces the corresponding chloro-substituted phenothiazines in good yields. ijpsonline.comwikipedia.org By extension, this compound serves as a key precursor for producing phenothiazines with a 1,2-dichloro substitution pattern, offering a route to novel derivatives with potentially unique electronic and biological properties. The general synthesis scheme is presented below.
| Reactant 1 | Reactant 2 | Product Class | Reference |
| 2-Aminobenzenethiol | Cyclohexanone | Phenothiazine | ijpsonline.com |
| 2-Amino-5-chlorobenzenethiol | 4-Ethylcyclohexanone | Chloro-substituted Phenothiazine | ijpsonline.comwikipedia.org |
| 2-Amino-4-(trifluoromethyl)benzenethiol | 2-Nitrochlorobenzene | Substituted Diphenylsulfide (Phenothiazine Intermediate) | mdpi.com |
4H-Benzo[b] nih.govresearchgate.netthiazines are another class of heterocyclic compounds synthesized from 2-aminobenzenethiol derivatives. These structures are typically prepared through the reaction of 2-aminothiophenols with compounds containing carbonyl or carboxyl groups. nih.gov For example, the coupling of 2-amino-4-chlorobenzenethiol (B107409) with bromopyruvates has been shown to yield derivatives of 4H-benzo[b] nih.govresearchgate.netthiazine-3-carboxylic acid. nih.gov This reaction provides a direct pathway to incorporate specific substituents onto the benzothiazine core. The versatility of this method allows for the synthesis of a wide array of 2,3-disubstituted 4H-benzo-1,4-thiazines, which are valuable in medicinal chemistry research. nih.gov The use of this compound in such reactions would predictably yield 7,8-dichloro-4H-benzo[b] nih.govresearchgate.netthiazine derivatives, expanding the library of available substituted benzothiazines.
Benzothiazoles are a cornerstone of heterocyclic chemistry, with applications ranging from pharmaceuticals to industrial dyes. researchgate.net The most common and versatile method for their synthesis is the condensation of a 2-aminothiophenol (B119425) with a substance containing a carbonyl or cyano group. nih.gov This can include aldehydes, carboxylic acids, or nitriles. nih.govnih.gov A wide variety of catalysts and reaction conditions have been developed to promote this transformation, including green chemistry approaches that use water as a solvent or employ microwave irradiation. nih.gov
This compound is an ideal building block for creating benzothiazoles with a defined 6,7-dichloro substitution pattern. The reaction with various aldehydes or carboxylic acids allows for the introduction of diverse functional groups at the 2-position of the benzothiazole (B30560) ring, leading to a large library of compounds for screening and development. researchgate.net
Table of Synthetic Methods for 2-Substituted Benzothiazoles from 2-Aminothiophenols
| Reactant Type | Catalyst/Conditions | Key Feature | Reference(s) |
|---|---|---|---|
| Aldehydes | H₂O₂/HCl in ethanol | Room temperature reaction | nih.gov |
| Aldehydes | Samarium triflate in water | Green, reusable catalyst | nih.gov |
| Carboxylic Acids | (o-CF₃PhO)₃P | Efficient coupling reagent | nih.gov |
| Carboxylic Acids | Microwave irradiation, P₄S₁₀ | Rapid, solvent-free | nih.gov |
| Nitriles | Copper catalyst | Direct condensation | nih.gov |
Investigations in Glycoconjugate Synthesis and Enzyme Substrate Studies
While direct applications of this compound in glycoconjugate synthesis are not extensively documented, the functional groups of the molecule suggest potential utility in this field. Glycoconjugates are complex biomolecules where carbohydrates are linked to proteins or lipids, playing crucial roles in cellular processes. nih.govnih.gov The synthesis of synthetic glycoconjugates, often for vaccine development or immunological studies, is a significant area of research. researchgate.net
One established strategy involves the use of 1-thioglycosides, which contain a sulfur linkage that can be further modified. google.com For instance, synthetic thioglycosides with a free amine group in a linker have been conjugated to carrier proteins to create model glycoconjugate vaccines. google.com The thiol group of this compound could potentially be used to form a thioglycosidic bond, while its amino group could serve as a handle for conjugation to other molecules, mimicking these synthetic strategies.
In the realm of enzyme studies, molecules that are structurally similar to natural substrates can act as inhibitors or alternative substrates, providing insight into enzyme mechanisms. Derivatives of 2-aminothiazole (B372263), which share a related structural core with benzothiazoles derived from 2-aminothiophenol, have been investigated as inhibitors for enzymes like carbonic anhydrase and cholinesterases. ijpsonline.com The unique electronic profile conferred by the dichloro-substitution on this compound could make its derivatives interesting candidates for screening as enzyme modulators or as probes in enzyme active sites.
Functionalization Strategies for Nanomaterials and Surface Modification
The surface functionalization of nanomaterials is critical for their application in biomedicine, electronics, and catalysis, as it enhances their stability, biocompatibility, and targeting capabilities. This compound is a prime candidate for such strategies due to its distinct functional groups.
The thiol (-SH) group has a strong, well-established affinity for the surfaces of noble metals, particularly gold nanoparticles (AuNPs). This interaction forms a stable self-assembled monolayer (SAM), providing a robust method for anchoring molecules to the nanoparticle surface. The amino (-NH₂) group remains oriented away from the surface and is available for subsequent covalent modification. This allows for the attachment of a wide range of molecules, including drugs, targeting ligands (like peptides or antibodies), or imaging agents. The presence of the chloro-substituents can also modulate the electronic properties and packing of the monolayer on the nanoparticle surface. This dual-functionality makes this compound a versatile linker for creating multifunctional nanoplatforms for theranostic applications.
Exploration in Sensor Chemistry and Molecular Recognition Elements
The development of chemical sensors relies on molecular recognition elements that can selectively bind to a target analyte and produce a measurable signal. Benzenethiol (B1682325) derivatives are useful in this context, particularly in surface-enhanced Raman spectroscopy (SERS). A SERS sensor developed for the detection of biowarfare agents and glucose utilized 3,4-Dichlorobenzenethiol as a surface probe. The thiol group ensures attachment to the SERS-active metal surface, while the vibrational modes of the molecule provide a distinct spectral fingerprint.
This compound builds upon this potential by introducing an amino group, which can serve multiple roles in a sensor design. It can act as a recognition site itself, participating in hydrogen bonding or electrostatic interactions with an analyte. Alternatively, it can be used as a chemical handle to covalently attach more complex molecular recognition elements, such as aptamers or antibody fragments. This would enable the creation of highly specific and sensitive sensors for a variety of targets, from small molecules to large biomolecules. The combination of a robust surface anchor (thiol), a modifiable linker (amino group), and a defined spectroscopic signature makes this compound a promising platform for advanced sensor development.
Environmental and Biogeochemical Research Pertinent to Substituted Benzenethiols
Microbial Biotransformation Pathways and Degradation Mechanisms
The persistence and transformation of substituted benzenethiols in the environment are heavily dictated by microbial metabolism. nih.gov While specific data on 2-Amino-3,4-dichlorobenzenethiol is limited, research on analogous compounds such as other chlorinated aromatics and aminobenzothiazoles provides insight into potential degradation pathways. nih.govpsu.edu Microorganisms can utilize these compounds, often initiating degradation through oxidative or reductive processes depending on the availability of oxygen. nih.govysu.edu
Anaerobic Microbial Metabolism and Inhibition Studies
Under anoxic conditions, such as those found in sediments and certain groundwater aquifers, anaerobic microbial metabolism is the primary driver of degradation for many aromatic compounds. nih.govysu.edu For chlorinated aromatic compounds, a key initial step is often reductive dechlorination, where bacteria use the chlorinated compound as an electron acceptor, removing chlorine atoms from the aromatic ring. oup.commdpi.com This process, sometimes termed "dehalorespiration," is a form of anaerobic respiration and has been observed for compounds like chlorinated benzoates and phenols. oup.com It is plausible that this compound undergoes a similar initial transformation, with anaerobic bacteria sequentially removing the chlorine atoms.
The anaerobic degradation of aromatic rings, such as the benzene (B151609) core of benzenethiols, typically proceeds through the benzoyl-CoA pathway. nih.govysu.edu This central pathway involves the activation of the aromatic compound to its coenzyme A (CoA) thioester, followed by the reduction of the aromatic ring, and subsequent ring cleavage. nih.gov The entire process allows bacteria to break down the stable aromatic structure without the use of molecular oxygen. ysu.educapes.gov.br
Studies on the inhibition of these pathways reveal their sensitivity to various factors. For instance, the presence of more energetically favorable electron acceptors, such as nitrate (B79036), can sometimes inhibit reductive dechlorination. Furthermore, the enzymes involved, known as reductive dehalogenases, can be inhibited by other compounds, and their synthesis may be repressed by the presence of substances like sulfate (B86663). oup.com
Influence of Geochemical Conditions on Volatile Organosulfur Compound Dynamics
The biotransformation of benzenethiols can lead to the formation of various volatile organosulfur compounds (VOSCs), such as methanethiol (B179389) and dimethyl sulfide (B99878). uea.ac.uk The dynamics of these VOSCs are significantly influenced by local geochemical conditions. Key parameters include redox potential (Eh), pH, and the presence of specific minerals or ions.
Research in salt marsh sediments has shown a clear link between geochemistry and VOSC profiles. uea.ac.uk For example, methanethiol (MeSH) concentrations tend to be higher in sulfide-rich (sulfidic) sediments, whereas dimethyl sulfide (DMS) concentrations are often greater in iron-rich (ferruginous) sediments. uea.ac.uk This suggests that the local geochemistry dictates not only the production but also the consumption and degradation patterns of these volatile compounds. uea.ac.uk The oxidation potential of the environment is a critical factor; for instance, the ease of oxidation of benzene metabolites has been shown to correlate with their biological effects, highlighting the importance of redox conditions. nih.gov
The following table summarizes the observed influence of key geochemical parameters on the fate of VOSCs, which are potential metabolites of substituted benzenethiols.
Table 1: Influence of Geochemical Conditions on VOSC Dynamics
nih.govuea.ac.ukuea.ac.uknih.govoup.com| Geochemical Parameter | Influence on Volatile Organosulfur Compound (VOSC) Dynamics | Reference |
|---|---|---|
| Redox Potential (Eh) | Determines whether oxidative or reductive degradation pathways prevail. Influences the stability and speciation of sulfur compounds (e.g., thiol vs. disulfide). | |
| Sediment Type | Iron-rich (ferruginous) sediments favor higher concentrations of dimethyl sulfide (DMS), while sulfide-rich (sulfidic) sediments favor higher methanethiol (MeSH) concentrations. | |
| pH | Affects the chemical speciation and solubility of VOSCs and the activity of microbial enzymes responsible for their transformation. | |
| Electron Acceptor Availability | The presence of electron acceptors like nitrate or sulfate dictates which microbial respiratory processes dominate (e.g., denitrification vs. sulfate reduction), thereby influencing degradation pathways. |
Contribution to Global Sulfur Biogeochemical Cycles
The sulfur cycle is a critical biogeochemical process involving the movement and transformation of sulfur through the Earth's atmosphere, land, and water systems. wikipedia.orgnumberanalytics.com This cycle includes a series of transformations such as mineralization, oxidation, and reduction of sulfur compounds, largely mediated by microorganisms. wikipedia.org
The thiol group (-SH) of a benzenethiol (B1682325) molecule can be mineralized to produce hydrogen sulfide (H₂S) under reducing conditions or oxidized to sulfate (SO₄²⁻) under aerobic conditions. wikipedia.orgnih.gov This sulfate can then be taken up by plants and microorganisms (assimilative sulfate reduction), or used as an electron acceptor by sulfate-reducing bacteria (dissimilatory sulfate reduction), producing sulfide. wikipedia.org This integration of anthropogenically-derived sulfur into microbial metabolic pathways ensures its participation in the global biogeochemical cycle, where it becomes indistinguishable from sulfur derived from natural sources. numberanalytics.comresearchgate.net
Future Research Directions and Emerging Opportunities in 2 Amino 3,4 Dichlorobenzenethiol Chemistry
Advancements in Sustainable Synthetic Methodologies and Green Chemistry Applications
The development of environmentally benign synthetic routes is a cornerstone of modern chemistry. Future research in the synthesis of 2-Amino-3,4-dichlorobenzenethiol and its derivatives will likely prioritize green chemistry principles to minimize waste, reduce energy consumption, and utilize renewable resources.
One promising avenue is the adoption of microwave-assisted synthesis . This technique has been shown to significantly accelerate organic reactions, often leading to higher yields and purities in shorter reaction times compared to conventional heating methods. organic-chemistry.orgyoutube.comnih.govnih.govresearchgate.net For instance, the Gewald reaction, a common method for synthesizing 2-aminothiophenes, has been successfully optimized using microwave irradiation, suggesting its applicability to the synthesis of related compounds like this compound. organic-chemistry.org
Another key area is the exploration of biocatalysis . Enzymes and whole-cell systems offer high selectivity and operate under mild, aqueous conditions, making them attractive alternatives to traditional chemical catalysts. nih.govnih.govresearchgate.net The use of halogenases for the specific halogenation of aromatic compounds and transaminases for the introduction of amino groups are emerging biocatalytic strategies that could be adapted for the synthesis of this compound and its analogs. nih.govresearchgate.net Furthermore, the use of biodegradable catalysts, such as eggshell/Fe3O4 nanocomposites, for the synthesis of related heterocyclic compounds points towards the potential for developing novel, sustainable catalytic systems. ajgreenchem.com
The development of one-pot, multi-component reactions also represents a significant step towards more sustainable chemical processes by reducing the number of synthetic steps and purification procedures.
Exploration of Novel Catalytic Transformations and Reaction Pathways
The reactivity of the amino and thiol groups in this compound offers a rich landscape for exploring novel catalytic transformations. Future research will likely focus on developing new methods for C-N and C-S bond formation, as well as leveraging the unique electronic properties of the dichlorinated ring.
Organometallic catalysis is expected to play a pivotal role in this area. nih.govlibretexts.org Copper-catalyzed C-N and C-S bond formation reactions have been shown to be highly efficient for a range of substrates and could be applied to the regioselective functionalization of this compound. nih.gov The development of catalysts that can operate in aqueous or biological environments will further expand the scope of these transformations. nih.gov
The synthesis of heterocyclic compounds, particularly benzothiazoles, from 2-aminothiophenols is a well-established area of research that continues to evolve. scispace.com Future efforts will likely focus on developing more efficient and sustainable catalytic systems for these cyclization reactions. This includes the use of visible-light-promoted reactions and novel, recyclable catalysts.
Furthermore, the presence of the two chlorine atoms on the benzene (B151609) ring opens up possibilities for cross-coupling reactions to introduce new functional groups, thereby expanding the chemical space accessible from this starting material.
Integration into Advanced Functional Materials and Nanotechnology Systems
The distinct functional groups of this compound make it an attractive candidate for the design and synthesis of advanced functional materials and for the modification of nanomaterials.
The amino and thiol groups can act as ligands for the formation of metal-organic frameworks (MOFs) . scispace.comrsc.orgresearchgate.netresearchgate.netgoogle.com By carefully selecting the metal centers and reaction conditions, it may be possible to synthesize MOFs with tailored pore sizes, surface areas, and chemical functionalities. The incorporation of the dichlorinated benzene unit could impart specific properties, such as enhanced gas adsorption selectivity or catalytic activity. scispace.comrsc.org
In the realm of nanotechnology , this compound can be used to functionalize the surface of nanoparticles, such as gold or magnetic nanoparticles. The thiol group provides a strong anchor to the nanoparticle surface, while the amino group and the aromatic ring can be further modified to introduce specific functionalities for applications in sensing, imaging, and drug delivery.
Moreover, this compound could serve as a monomer for the synthesis of high-performance polymers . The combination of the rigid aromatic core and the reactive functional groups could lead to polymers with desirable thermal, mechanical, and electronic properties for a variety of applications.
Further Elucidation of Biochemical and Biological Interactions
While the primary focus of research on this compound has been on its synthetic applications, there is a growing interest in understanding its potential biochemical and biological activities, as well as those of its derivatives.
The presence of chlorine atoms in organic molecules can significantly influence their biological properties. Studies on other chlorinated compounds have shown a range of activities, including antimicrobial and anticancer effects. Therefore, derivatives of this compound could be screened for a variety of biological activities. For instance, the structural motif of 2-aminothiazole (B372263) is present in a number of pharmaceuticals, suggesting that derivatives of this compound could exhibit interesting pharmacological profiles. nih.govnih.gov
Future research should focus on the systematic synthesis and biological evaluation of a library of compounds derived from this compound. This could involve, for example, the synthesis of various substituted benzothiazoles and the investigation of their interactions with specific biological targets, such as enzymes or receptors. Molecular docking studies can be employed to predict potential binding interactions and guide the design of more potent and selective compounds. scispace.com
Refinement of Computational Models for Predictive Chemistry and Design
Computational chemistry and molecular modeling are powerful tools for understanding chemical reactivity and for the rational design of new molecules and materials. The refinement of computational models for this compound and its derivatives will be crucial for accelerating research in this area.
Quantitative Structure-Activity Relationship (QSAR) studies can be employed to correlate the structural features of derivatives of this compound with their observed biological activities or physicochemical properties. researchgate.netmdpi.comnih.govaimspress.comnih.gov Such models can be used to predict the properties of new, unsynthesized compounds, thereby prioritizing synthetic efforts.
Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this compound. longdom.orgphyschemres.orgmedjchem.comresearchgate.net These calculations can help to rationalize observed reaction outcomes and to predict the feasibility of new transformations. For example, DFT can be used to calculate frontier molecular orbital energies, which are related to the molecule's ability to donate or accept electrons, and to model the transition states of chemical reactions. longdom.orgphyschemres.org
Molecular dynamics simulations can be used to study the interactions of this compound-based molecules with biological macromolecules or within materials, providing a dynamic picture of these interactions at the atomic level. mdpi.com
By combining experimental and computational approaches, researchers can gain a deeper understanding of the chemistry of this compound and unlock its full potential for a wide range of applications.
Q & A
Q. What are reliable synthetic routes for 2-Amino-3,4-dichlorobenzenethiol, and what key parameters influence yield?
Methodological Answer: A modified condensation approach can be adapted from triazole derivative syntheses. For example:
- Dissolve a precursor (e.g., 2-amino-3,4-dichlorobenzene derivative) in absolute ethanol, add glacial acetic acid as a catalyst, and react with a thiolating agent under reflux (4–6 hours). Monitor reaction progress via TLC .
- Key parameters: Solvent purity (absolute ethanol minimizes side reactions), stoichiometric ratio (1:1 for precursor and thiolating agent), and temperature control (reflux at ~78°C ensures activation energy). Post-reaction, evaporate solvent under reduced pressure and purify via recrystallization or column chromatography.
Q. How can structural characterization be performed to confirm the identity of this compound?
Methodological Answer:
- X-ray crystallography : Resolve molecular geometry using single-crystal diffraction (as demonstrated for dichloropyridinium salts in ).
- Spectroscopy :
- Elemental analysis : Validate %C, %H, %N, and %S against theoretical values.
Q. What toxicity data exists for structurally related compounds, and how should safety protocols be designed?
Methodological Answer:
- Acute toxicity data for 2-Amino-3,4-dichloroquinoline (LD 56 mg/kg, intravenous in mice ) suggests strict handling protocols.
- Safety measures :
Advanced Research Questions
Q. How can synthetic methods be optimized to address low yields in thiolation reactions?
Methodological Answer:
- Solvent optimization : Replace ethanol with DMF or THF to enhance solubility of aromatic intermediates .
- Catalyst screening : Test Lewis acids (e.g., ZnCl) or thiourea derivatives to accelerate thiol group incorporation.
- In situ monitoring : Use HPLC or GC-MS to identify intermediates and adjust reaction kinetics .
Q. How should researchers resolve contradictions in spectroscopic data for chlorinated aromatic thiols?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
